Isoamyl P-tolyl sulfide

Description

Overview of Aliphatic-Aromatic Thioethers in Organic Synthesis and Materials Science

Thioethers, also known as sulfides, are a subclass of organosulfur compounds featuring a C-S-C linkage. fiveable.me Aliphatic-aromatic thioethers, which contain both a non-aromatic (aliphatic) and an aromatic carbon group bonded to the sulfur atom, are particularly significant. These compounds serve as crucial intermediates and building blocks in organic synthesis. beilstein-journals.org

The synthesis of thioethers can be achieved through several methods. A common laboratory approach is the SN2 reaction between a thiolate (the conjugate base of a thiol) and an alkyl halide, analogous to the Williamson ether synthesis. masterorganicchemistry.com Other methods include the addition of thiols to alkenes (thiol-ene reaction), often catalyzed by free radicals, and transition-metal-catalyzed cross-coupling reactions of thiols with various electrophiles like organohalides. taylorandfrancis.comwikipedia.org To circumvent the use of volatile and malodorous thiols, odorless and stable sulfur-transfer reagents, such as sulfinic esters and thiourea, have been developed. chemrevlett.comtaylorandfrancis.com

In materials science, the properties of organosulfur compounds are harnessed for various applications. They have been investigated for their potential in developing functional polymers and as components in lithium-sulfur batteries, where they can help suppress the "shuttle effect" and improve sulfur utilization. eurekalert.orgrsc.org The ability of sulfur compounds to bind to metal surfaces has also been exploited in the creation of self-assembled monolayers (SAMs) on gold, which have applications in nanotechnology, from nanoscale electronics to biosensors. britannica.com

Importance of Sulfur-Containing Compounds in Chemical Transformations and Molecular Architectures

The sulfur atom in thioethers is a key determinant of their reactivity. It is nucleophilic, though less so than the oxygen in ethers, and can be oxidized to form sulfoxides and sulfones. masterorganicchemistry.com This reactivity is fundamental to many chemical transformations. For instance, thioethers can undergo desulfurative transformations, where the C-S bond is cleaved to form new carbon-carbon or carbon-hydrogen bonds, making them useful as radical precursors in synthetic chemistry. nih.govchemrxiv.org

Sulfur-containing compounds are also crucial in the design of complex molecular architectures. Their ability to act as ligands and coordinate with metal centers is used to synthesize novel metal-organic complexes with diverse structures and functions in catalysis, drug design, and sensing technology. mdpi.com The specific geometry and bonding capabilities of sulfur-containing ligands allow for the construction of intricate and stable molecular frameworks. mdpi.com The interaction between sulfur-containing molecules and metal surfaces can also be highly specific, influencing surface properties and tolerance to poisoning by other sulfur compounds or carbon monoxide in catalytic applications. xmu.edu.cn

Contextualizing Isoamyl p-Tolyl Sulfide (B99878) within the Broader Thioether Landscape for Advanced Chemical Studies

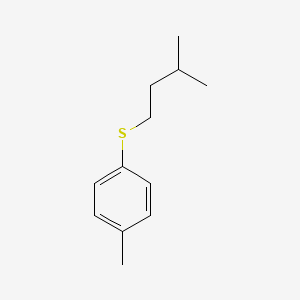

Isoamyl p-tolyl sulfide is an aliphatic-aromatic thioether with the chemical formula C12H18S. sigmaaldrich.com It consists of an isoamyl group (an aliphatic chain) and a p-tolyl group (an aromatic ring with a methyl substituent) linked by a sulfur atom.

| Property | Value | Source |

| Chemical Formula | C12H18S | sigmaaldrich.com |

| Molecular Weight | 194.341 g/mol | sigmaaldrich.com |

| CAS Number | 91638-69-6 | sigmaaldrich.com |

| MDL Number | MFCD00093780 | sigmaaldrich.com |

| SMILES | CC1=CC=C(C=C1)SCCC(C)C | uni.lu |

| InChIKey | SCWPKLOLCMTYRH-UHFFFAOYSA-N | uni.lu |

While specific research dedicated exclusively to this compound is limited, its structure places it firmly within the well-studied class of aliphatic-aromatic thioethers. Its p-tolyl group is a common moiety in organosulfur research, as seen in the related compound, methyl p-tolyl sulfide, which has been used in studies of asymmetric oxidation and as a substrate for various catalytic reactions. chemicalbook.comorgsyn.org The isoamyl group provides a branched, non-polar aliphatic component.

The study of compounds like this compound is valuable for understanding the structure-property relationships in thioethers. By systematically varying the aliphatic and aromatic substituents, chemists can fine-tune properties such as reactivity, solubility, and coordinating ability for applications in synthesis, materials, and catalysis. This compound serves as a representative model for investigating the influence of a moderately bulky aliphatic group on the chemical and physical characteristics of an aromatic thioether. As a unique, albeit less-common chemical, it is part of collections used by researchers for early discovery studies. sigmaaldrich.com Its potential reactivity can be inferred from the broader family of thioethers, including oxidation at the sulfur atom and C-S bond cleavage reactions. nih.govorgsyn.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

91638-69-6 |

|---|---|

Molecular Formula |

C12H18S |

Molecular Weight |

194.34 g/mol |

IUPAC Name |

1-methyl-4-(3-methylbutylsulfanyl)benzene |

InChI |

InChI=1S/C12H18S/c1-10(2)8-9-13-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 |

InChI Key |

SCWPKLOLCMTYRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isoamyl P Tolyl Sulfide and Analogous Alkyl P Tolyl Sulfides

Direct Synthesis Approaches to Thioethers

The direct formation of the thioether linkage (C-S-C) is the most straightforward and widely employed strategy for synthesizing compounds like isoamyl p-tolyl sulfide (B99878). These approaches typically involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile. acsgcipr.org The two primary disconnection strategies involve either forming an aryl-sulfur bond followed by an alkyl-sulfur bond, or vice-versa. Methodologies have evolved from classical nucleophilic substitution reactions to sophisticated metal-catalyzed cross-coupling protocols, offering broader substrate scope and functional group tolerance. nih.govacsgcipr.org

Exploration of Alkylation Reactions for Sulfur-Carbon Bond Formation

Alkylation of thiols is a fundamental and the most common technique for the synthesis of thioethers. jmaterenvironsci.com This method is analogous to the well-known Williamson ether synthesis and relies on the high nucleophilicity of the thiolate anion. masterorganicchemistry.com The process involves the deprotonation of a thiol to form a more reactive thiolate, which then attacks an alkyl halide or other suitable electrophile in a nucleophilic substitution (SN2) reaction to form the desired thioether. masterorganicchemistry.com

The primary C-S coupling strategy via alkylation involves the direct reaction between a thiolate and an alkyl halide. jmaterenvironsci.commasterorganicchemistry.com For the synthesis of isoamyl p-tolyl sulfide, this would involve the reaction of p-toluenethiolate with an isoamyl halide (e.g., isoamyl bromide). The reaction is typically carried out in the presence of a base to generate the thiolate in situ. jmaterenvironsci.com Thiolates are excellent nucleophiles and, being less basic than their alkoxide counterparts, tend to give substitution products with minimal elimination byproducts, even with secondary alkyl halides. masterorganicchemistry.com Various bases and solvent systems can be employed, with a trend towards greener and more efficient conditions. jmaterenvironsci.com

Table 1: Examples of Direct Alkylation for Thioether Synthesis This table is interactive and can be sorted by clicking on the headers.

| Thiol Reactant | Alkyl Halide | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aromatic/Aliphatic Thiols | Various Alkyl Halides | Aq. TBAOH | Neat | Alkyl Aryl/Dialkyl Sulfides | Good to Excellent | jmaterenvironsci.com |

| Thiophenol | Benzyl (B1604629) Bromide | NaH | THF | Benzyl Phenyl Sulfide | N/A | masterorganicchemistry.com |

Transition-metal-catalyzed cross-coupling reactions represent one of the most versatile strategies for forming C(sp²)–S bonds, providing a powerful alternative to traditional SNAr reactions. thieme-connect.dethieme-connect.com These methods allow for the coupling of aryl halides or pseudohalides (like triflates) with thiols under conditions that tolerate a wide array of functional groups. nih.govacsgcipr.org

The first palladium-catalyzed thiation of aryl halides was reported by Migita in 1978 and remains a foundational method. nih.govnih.gov This reaction, often referred to as the Migita coupling, typically employs a palladium catalyst, such as Pd(PPh₃)₄, with a base like sodium tert-butoxide. thieme-connect.com Since this initial discovery, significant advancements have been made using various palladium-phosphine systems that are effective for aryl iodides, bromides, and even the more challenging aryl chlorides. thieme-connect.denih.gov

Beyond palladium, other transition metals like nickel and copper have emerged as viable and often more cost-effective catalysts. nih.govacsgcipr.org Nickel-catalyzed protocols can effectively synthesize biaryl sulfides and alkyl aryl sulfides, sometimes requiring higher temperatures but offering good to excellent yields. nih.govresearchgate.net Copper-catalyzed systems, often ligand-free or using simple ligands like ethylene (B1197577) glycol or 1,10-phenanthroline, are particularly attractive due to copper's low cost and toxicity. nih.govorganic-chemistry.org These reactions are effective for coupling aryl iodides with both aromatic and aliphatic thiols. nih.gov

Table 2: Overview of Metal-Catalyzed C-S Cross-Coupling Reactions This table is interactive and can be sorted by clicking on the headers.

| Catalyst System | Ligand | Base | Reactants | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | CyPFtBu (Josiphos) | NaOtBu | Aryl chlorides, bromides, iodides, triflates + Thiols | Very low catalyst loading (as low as 0.001 mol%). thieme-connect.de | thieme-connect.de |

| NiCl₂(dppp) | dppp | N/A | Aryl halides + Thiolates | Good to excellent yields but can require high temperatures. nih.gov | nih.gov |

| CuI | Ethylene Glycol | K₂CO₃ | Aryl iodides + Thiols | Good functional group tolerance, including anilines and phenols. nih.gov | nih.gov |

| Cu₂O | None (Ligand-free) | N/A | Aryl iodides + Thiols | Efficient for a large number of diaryl and alkylaryl sulfides. organic-chemistry.org | organic-chemistry.org |

Novel Routes for the Preparation of Aryl Sulfides via Thiol-Functionalization

To circumvent the use of often malodorous and easily oxidized thiols, novel synthetic routes have been developed that utilize alternative sulfur sources or activation methods. nih.govsciencedaily.com These approaches provide new strategic disconnections for the synthesis of complex aryl sulfides.

Disulfides serve as stable, odorless, and convenient alternatives to thiols for the synthesis of aryl sulfides. nih.gov Transition metals can catalytically cleave the S-S bond in a disulfide and couple the resulting fragments with aryl halides. For instance, various aryl iodides can be transformed into their corresponding aryl sulfides using catalytic amounts of a nickel(II) complex in the presence of a reducing agent like zinc metal. nih.gov The reaction proceeds through the reduction of Ni(II) to an active Ni(0) species, which can then undergo oxidative insertion into either the disulfide or the aryl iodide bond to initiate the catalytic cycle. nih.gov

Copper-catalyzed systems are also effective for this transformation. A simple and efficient method involves the coupling of aryl iodides with dimethyl disulfide using a copper iodide catalyst in water, which tolerates a range of functional groups. organic-chemistry.org Another approach describes an electrochemical reaction where dialkyl disulfides react with aryl iodides or bromides to furnish aryl sulfides under mild conditions. organic-chemistry.org

An alternative strategy involves reversing the polarity of the aryl component. Instead of a nucleophilic sulfur and an electrophilic aryl group, an aryl organometallic reagent (a carbon nucleophile) is reacted with an electrophilic sulfur source. acs.orgthieme-connect.de

A common application of this method is the reaction of Grignard reagents, formed from aryl bromides or iodides, with disulfides. thieme-connect.de For example, an arylmagnesium bromide can react with diphenyl disulfide to yield an unsymmetrical diaryl sulfide. thieme-connect.de This approach is also suitable for preparing alkyl aryl sulfides by reacting the Grignard reagent with a dialkyl disulfide. Similarly, organozinc reagents, which offer increased functional group compatibility compared to Grignard reagents, can be reacted with sulfenyl chlorides (generated in situ from thiols) to produce a wide variety of diaryl and heteroaryl sulfides under mild conditions. acs.org This method tolerates sensitive functional groups like ketones and various N-heterocycles. acs.org

Table 3: Synthesis of Aryl Sulfides Using Organometallic Reagents This table is interactive and can be sorted by clicking on the headers.

| Organometallic Reagent | Sulfur Electrophile | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Arylmagnesium bromide (Grignard) | Diaryl Disulfide | Unsymmetrical Diaryl Sulfide | Classic organometallic approach. thieme-connect.de | thieme-connect.de |

| Arylzinc bromide | Sulfenyl Chloride | Diaryl/Heteroaryl Sulfide | Mild conditions, tolerates ketones and N-heterocycles. acs.org | acs.org |

Synthesis of Chiral Sulfides and Their Precursors

The synthesis of chiral sulfides, particularly those with stereocenters at the carbon atom adjacent to the sulfur, is a significant area of research due to their prevalence in biologically active molecules and their utility as chiral auxiliaries in asymmetric synthesis. Advanced methodologies focus on controlling stereochemistry to produce enantiomerically pure or enriched compounds.

Asymmetric Synthesis of Chiral Sulfides

The asymmetric synthesis of chiral sulfides, such as this compound analogues, involves creating a stereogenic center with high enantioselectivity. A primary method for this is the stereospecific nucleophilic attack of a sulfur-centered nucleophile on a carbon atom, which proceeds with an inversion of stereochemistry. nih.gov This SN2 displacement is a versatile and straightforward way to construct stereocenters adjacent to a heteroatom. nih.gov

Another significant approach involves the use of chiral precursors, such as enantioenriched sulfinamides. These can be transformed into chiral sulfimides, which are aza-analogues of sulfoxides, through stereospecific alkylation. researchgate.netresearchgate.net The resulting chiral sulfinimidate esters can then be converted to the target chiral sulfimides by the nucleophilic addition of Grignard reagents. researchgate.netresearchgate.net

Furthermore, the catalytic asymmetric oxidation of prochiral sulfides is a powerful method for generating chiral sulfoxides, which are important precursors and compounds in their own right. acs.org Chiral N-alkyl-1,2-diphenylaminoethanol/titanium/water complexes have been investigated as catalysts for the enantioselective oxidation of alkyl aryl sulfides. tandfonline.com Enzymes, such as engineered variants of cytochrome P450, also offer a green and highly selective alternative for these oxidations and other nitrogen-transfer reactions to create chiral sulfimides. acs.org

Diastereoselective and Enantioselective Approaches in Thioether Chemistry

Diastereoselective and enantioselective strategies are crucial for synthesizing complex molecules with multiple stereocenters. In thioether chemistry, this is often achieved through catalyst-controlled or substrate-controlled reactions.

One effective strategy is the diastereoselective alkylation of α-thioenolates, which has been successfully used to prepare various enantiomerically pure tertiary thioethers. nih.gov The p-tolylsulfinyl group, in particular, has been employed as a potent chiral inductor in stereoselective reactions, such as [4+3] cycloadditions, enabling the preparation of enantiopure polysubstituted cyclic systems with multiple stereocenters. researchgate.net

Enzyme catalysis provides another powerful tool for enantioselectivity. Engineered enzymes can catalyze reactions like intermolecular nitrogen-atom insertion into thioethers to form sulfimides with high enantioselectivity. acs.org For example, using an engineered cytochrome P450 variant, the reaction of 4-methoxythioanisole (B167831) with an azide (B81097) precursor yielded the corresponding sulfimide (B8482401) with high activity and selectivity. acs.org

Recent developments in organocatalysis have also provided novel routes. For instance, the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes has been achieved via a sulfa-Michael addition using a chiral cinchona-based squaramide bifunctional acid–base catalyst.

Green Chemistry Principles in Thioether Synthesis

The application of green chemistry principles to the synthesis of thioethers like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org This involves developing new reaction conditions and employing alternative reagents and energy sources.

Development of Environmentally Benign Synthetic Protocols

Significant progress has been made in creating more environmentally friendly methods for C-S bond formation. Key strategies include:

Thiol-Free Reagents: To circumvent the use of volatile and malodorous thiols, odorless and stable surrogates like xanthates have been employed. These reagents allow for the synthesis of dialkyl or alkyl aryl thioethers under transition-metal-free and base-free conditions. mdpi.com

Greener Catalysts and Solvents: The use of inexpensive and less toxic metal catalysts, such as copper salts, provides a greener alternative to palladium. nih.gov Reactions are increasingly being designed to run in environmentally benign solvents like water or ethanol (B145695), or under solvent-free conditions. researchgate.netpnas.org

Photocatalysis: Visible-light photoredox catalysis enables the synthesis of aryl sulfides at room temperature, avoiding the need for high temperatures and pre-functionalized starting materials. beilstein-journals.org This method can proceed via a radical–radical cross-coupling mechanism, offering a mild alternative to traditional transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov

Electrosynthesis: Electrochemical methods offer a sustainable approach by using electricity to drive reactions, eliminating the need for chemical oxidants. A transition-metal-free and oxidant-free electrochemical procedure has been developed for the stereospecific synthesis of a diverse range of thioether molecules from allylic iodides and disulfides. acs.org

Mechanochemical Synthesis of Sulfides

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging green synthetic technique that often proceeds under solvent-free conditions. rsc.org This method has been successfully applied to organic synthesis, including C-S bond formation.

Recent research has demonstrated the feasibility of mechanochemical C–S cross-coupling reactions. For instance, the coupling of aryl bromides and iodides with thiols can be achieved via ball-milling under ambient, solvent-free, and aerobic conditions. thieme-connect.com This technique has also been used for the synthesis of organic thiocyanates from thiols or disulfides, offering significantly reduced reaction times compared to solvent-based methods. rsc.org The development of mechanochemical protocols for organic reactions showcases its potential to reduce solvent waste and energy consumption in the synthesis of sulfides. cardiff.ac.ukcollege-de-france.fr

Catalyst-Free Methods for Sulfur Compound Preparation

Developing synthetic routes that eliminate the need for catalysts is a key goal in green chemistry, as it simplifies purification, reduces costs, and avoids potential contamination of products with metal residues.

Several catalyst-free methods for sulfide synthesis have been reported:

Thermal Conditions: A simple and efficient protocol for the preparation of sulfides involves the reaction of alkyl or aryl thiols with various halides under solvent- and catalyst-free conditions, typically with heating. researchgate.net

Photo-induced Reactions: C-S bond formation can be achieved using light as a promoter without any metal catalyst or external photosensitizer. A photo-induced radical cross-coupling of aryl iodides and disulfides has been developed for the synthesis of aryl sulfides at room temperature, demonstrating broad substrate scope and good functional group tolerance. nih.gov

One-Pot Syntheses: Methodologies have been developed for the one-pot, catalyst-free synthesis of specific thioethers, such as styryl alkyl sulfides. These procedures often involve the in situ generation of thiolate anions which then react with a suitable electrophile. dntb.gov.ua

These approaches represent a move towards more sustainable and atom-economical methods for the preparation of this compound and related sulfur compounds.

Mechanistic Investigations of Reactions Involving Isoamyl P Tolyl Sulfide

Oxidation Pathways of Sulfides to Sulfoxides and Sulfones

The conversion of sulfides to sulfoxides and subsequently to sulfones is a stepwise oxidation process. The initial oxidation of the sulfur atom in isoamyl p-tolyl sulfide (B99878) leads to the formation of isoamyl p-tolyl sulfoxide (B87167). Further oxidation of the sulfoxide yields isoamyl p-tolyl sulfone. The selectivity of these oxidation steps is a key challenge, as overoxidation to the sulfone can be a competing reaction. nih.gov The control over the reaction conditions, including the choice of oxidant and catalyst, is paramount to selectively obtain the desired sulfoxide or sulfone. organic-chemistry.org

Catalytic systems offer a pathway to enhance the rate and selectivity of sulfide oxidation. These catalysts can be broadly categorized into metal-based catalysts and organocatalysts, each operating through distinct mechanistic pathways.

Transition metal complexes are widely employed as catalysts for the asymmetric oxidation of prochiral sulfides to chiral sulfoxides. ucc.ie While specific studies on isoamyl p-tolyl sulfide are not extensively documented, the mechanisms can be inferred from studies on analogous aryl alkyl sulfides, such as methyl p-tolyl sulfide. nih.gov

Titanium and vanadium complexes are among the most utilized catalysts for this transformation. ucc.ie The Kagan-Modena protocol, which uses a titanium/diethyl tartrate complex, is a classic example. ucc.ie The proposed mechanism involves the formation of a titanium-peroxo species. The sulfide coordinates to the titanium center, followed by an oxygen transfer from the peroxide ligand to the sulfur atom. rsc.org Theoretical calculations suggest that the precoordination of the sulfide to the metal is a key step, influencing the subsequent stereochemistry of the oxygen transfer. rsc.org

Another important class of catalysts is based on ruthenium. For instance, a Ru(II)-aqua complex has been shown to catalyze the aerobic oxidation of methyl p-tolyl sulfide. nih.gov The mechanism is proposed to involve a Ru(IV)-oxo intermediate that acts as the active oxidizing species, avoiding the formation of peroxide intermediates. nih.gov Iron complexes have also been investigated for asymmetric sulfide oxidation, offering a more cost-effective and less toxic alternative. researchgate.net

The enantioselectivity of these metal-catalyzed oxidations is highly dependent on the structure of the chiral ligand associated with the metal center.

Table 1: Illustrative Examples of Metal-Catalyzed Asymmetric Oxidation of Aryl Alkyl Sulfides This table presents data for model substrates similar to this compound to illustrate the effectiveness of different metal-based catalytic systems.

| Catalyst System | Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |

| Ti(Oi-Pr)₄ / (+)-DET | Methyl p-tolyl sulfide | t-BuOOH | up to 96% | ucc.ie |

| Vanadium Complex / Chiral Schiff Base | Thioanisole (B89551) | H₂O₂ | up to 88% | ucc.ie |

| Fe(acac)₃ / Chiral Ligand | Thioanisole | H₂O₂ | up to 97% | researchgate.net |

| Ru(II)-aqua complex | Methyl p-tolyl sulfide | O₂ | - | nih.gov |

DET = Diethyl tartrate

Organocatalysis provides a metal-free alternative for the asymmetric oxidation of sulfides. These catalysts operate through various activation modes. nih.gov

Chiral oxaziridines, such as Davis reagents, are effective stoichiometric oxidants for the asymmetric synthesis of sulfoxides. nih.gov Catalytic variants have also been developed where the oxaziridine (B8769555) is generated in situ. nih.gov The mechanism involves a direct oxygen atom transfer from the oxaziridine to the sulfide through a transition state where the stereochemical information is transferred. nih.gov

Hydrogen bonding catalysis has emerged as a powerful tool in organocatalytic oxidation. nih.gov Chiral Brønsted acids can activate hydrogen peroxide, facilitating the enantioselective sulfoxidation. nih.gov Similarly, asymmetric induction has been observed in the oxidation of methyl phenyl sulfide in the presence of β-cyclodextrin, where the hydrophobic cavity of the cyclodextrin (B1172386) provides a chiral environment for the reaction. researchgate.net 2,2,2-Trifluoroacetophenone has been used as an organocatalyst for the selective oxidation of sulfides to sulfoxides or sulfones using hydrogen peroxide, with the selectivity being controlled by the reaction conditions. organic-chemistry.org

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the fact that water is the only byproduct. jchemrev.com However, its reactivity is often low and requires activation. jchemrev.com

The mechanism of H₂O₂ oxidation of sulfides in the absence of a catalyst has been studied computationally. In aqueous solution, the reaction is thought to proceed via a direct oxygen transfer from H₂O₂ to the sulfur atom, with water molecules playing a crucial role in stabilizing the transition state through hydrogen bonding. researchgate.netwayne.edu The energy barrier for the direct oxidation of dimethyl sulfide by hydrogen peroxide has been calculated to be around 12.7 kcal/mol. researchgate.net

In the presence of acid catalysts, the mechanism can be altered. However, studies have shown that protonation is more likely to occur at the nucleophilic sulfide rather than the peroxide under strongly acidic conditions, which can diminish the catalytic effect. wayne.edu In some systems, particularly with glacial acetic acid, the oxidation is proposed to involve the electrophilic attack of the peroxide oxygen on the sulfur atom. nih.gov

Metal and non-metal catalysts are often employed to enhance the efficiency and selectivity of H₂O₂ oxidations. rsc.orgthieme-connect.de

The oxidation of sulfides can proceed through either an electrophilic or a radical pathway, depending on the oxidant and reaction conditions.

In many cases, such as oxidation with hydrogen peroxide or peracids, the reaction is considered to be an electrophilic attack of the oxidant's oxygen atom on the electron-rich sulfur atom of the sulfide. nih.gov This is supported by the observation that electron-donating groups on the aryl ring of an aryl alkyl sulfide generally increase the reaction rate.

However, radical mechanisms can also be operative. For instance, the oxidation of organic sulfides with a combination of Br₂ and H₂O₂ can involve both electrophilic and free-radical processes. sci-hub.se The formation of sulfide radical cations (R₂S•+) can be initiated by one-electron oxidation. rsc.org These radical cations are electrophilic and can react with various nucleophiles. rsc.org The oxidation of sulfides catalyzed by nitrates has also been proposed to involve sulfur radical cations. conicet.gov.ar Sulfate radicals (SO₄•⁻), generated from persulfate, can also oxidize sulfides via electron transfer to form a sulfide radical cation. frontiersin.org

The nature of the sulfide substrate also plays a role in determining the reaction pathway. For example, in the Br₂-catalyzed oxidation, diaryl sulfides may undergo electrophilic aromatic substitution, while benzylic sulfides can follow a free-radical chain process. sci-hub.se

The structure of the sulfide substrate has a profound impact on the selectivity and enantioselectivity of the oxidation reaction. ucc.ie This is particularly evident in asymmetric catalysis, where the steric and electronic properties of the substrate must match the chiral environment provided by the catalyst.

In metal-catalyzed asymmetric sulfoxidation, the enantiomeric excess (ee) can be highly dependent on the substituents on the sulfide. For example, in vanadium-catalyzed oxidations using Schiff base ligands, the enantioselectivity was found to be sensitive to the steric and electronic effects of the substituents on the ligand. ucc.ie

In biocatalytic oxidations, the influence of substrate structure is also pronounced. For instance, using certain bacterial strains, the introduction of a para-substituent on an aryl alkyl sulfide can significantly affect the activity and enantioselectivity of the oxidation. mdpi.com Similarly, the chain length and branching of the alkyl group can dramatically influence the outcome of the reaction. scielo.br For example, the oxidation of ethyl phenyl sulfide can lead to a much higher enantioselectivity compared to methyl phenyl sulfide under certain enzymatic conditions. scielo.br

Computational and experimental studies have shown that steric interactions between the sulfide substrate and the catalyst are crucial in determining the facial selectivity of the oxygen attack. nih.gov In some cases, a mismatch between the stereochemistry of a chiral substituent on the sulfide and the chiral catalyst can lead to lower enantioselectivity. nih.gov

Table 2: Illustrative Data on the Influence of Substrate Structure on Enantioselectivity in Sulfide Oxidation This table provides examples of how changes in the substrate structure affect the enantioselectivity of the oxidation, using data from studies on analogous compounds.

| Catalyst/Biocatalyst | Substrate 1 | ee (%) | Substrate 2 | ee (%) | Reference |

| Pseudomonas monteilii | Methyl p-tolyl sulfide | 99 | Methyl p-nitrophenyl sulfide | 63 | mdpi.com |

| Rhodococcus erythropolis | Methyl phenyl sulfide | 80 (S) | para-Methylphenyl methyl sulfide | >99 (S) | mdpi.com |

| Nitrobenzene Dioxygenase (V207A mutant) | Thioanisole | -16.7 (pro-S) | p-Tolyl methyl sulfide | -75.3 (pro-S) | oup.com |

Nucleophilic Reactions of Thioethers

Conjugate Addition Reactions Involving Activated Alkynes

No research detailing the conjugate addition of this compound to activated alkynes was found.

Thiol-yne Click Chemistry Applications

There is no available literature on the application of this compound in thiol-yne click chemistry.

Theoretical and Computational Studies of Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Elucidating Transition States

No DFT studies specifically calculating the transition states for reactions involving this compound have been published.

Computational Modeling of Structural Effects on Reactivity

No computational models assessing the structural effects of the isoamyl or p-tolyl groups on the reactivity of this compound were found in the literature.

Table of Compounds Mentioned

Advanced Spectroscopic and Analytical Methodologies for Studying Isoamyl P Tolyl Sulfide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy stands as a powerful, non-destructive tool for probing the structural and dynamic properties of molecules in solution and the solid state. For isoamyl p-tolyl sulfide (B99878) and its analogs, NMR techniques are particularly insightful for understanding complex stereochemical phenomena such as atropisomerism and for characterizing molecular dynamics.

Variable-Temperature NMR Spectroscopy for Atropisomerism and Rotational Barriers in Analogous Chalcogenoethers

Atropisomerism, a type of axial chirality arising from restricted rotation about a single bond, is a phenomenon observable in sterically hindered molecules like certain diaryl or aryl-alkyl chalcogenoethers. Variable-temperature (VT) NMR spectroscopy is the primary method for studying the kinetics of interconversion between atropisomers and determining the rotational energy barriers. unifr.chprinceton.edu

In analogous systems, such as m-terphenyl (B1677559) thioethers, VT-¹H NMR has been employed to study the interconversion between syn and anti atropisomers. unifr.ch For instance, the ¹H NMR spectrum of a particular m-terphenyl thioether in deuterated dichloromethane (B109758) (CD₂Cl₂) displays two distinct methoxy (B1213986) peaks at room temperature, indicating the presence of stable atropisomers due to the orthogonal orientation of the flanking phenyl rings relative to the central one. unifr.ch As the temperature is increased, these peaks broaden and eventually coalesce into a single peak, signifying that the rate of rotation around the aryl-aryl bond has become fast on the NMR timescale. By analyzing the line shape of these signals at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. princeton.edunih.gov

Studies on analogous selenoethers and telluroethers have shown that the rotational barriers increase as the size of the chalcogen atom increases (S < Se < Te), a trend that can be quantified using VT-NMR. unifr.ch For example, calculations on m-terphenyl chalcogenoethers revealed that the barriers for rotation about the aryl-aryl bond are significantly higher than those for the aryl-chalcogen bond. unifr.ch Similar principles can be applied to study the rotational dynamics around the aryl-sulfur bond in isoamyl p-tolyl sulfide, should steric hindrance be sufficient to generate stable conformers at accessible temperatures.

| Compound Type | Observation | Technique | Significance |

| m-Terphenyl Thioether | Two methoxy peaks at room temperature, coalescing at higher temperatures. unifr.ch | Variable-Temperature ¹H NMR | Evidence of atropisomerism and allows for the calculation of the rotational barrier. unifr.chprinceton.edu |

| m-Terphenyl Selenoether | Higher rotational barrier compared to the thioether analog. unifr.ch | Variable-Temperature ¹H NMR | Demonstrates the influence of chalcogen size on rotational dynamics. unifr.ch |

| m-Terphenyl Telluroether | Highest rotational barrier among the chalcogenoether series. unifr.ch | Variable-Temperature ¹H NMR | Confirms the trend of increasing rotational barrier with increasing chalcogen size. unifr.ch |

Two-Dimensional Solid-State NMR for Molecular Dynamics and Cocrystal Transformations

Solid-state NMR (SSNMR) spectroscopy provides invaluable insights into the structure and dynamics of molecules in the solid state, where they are often conformationally restricted. preprints.org For derivatives of this compound, such as their cocrystals, two-dimensional (2D) SSNMR techniques can be used to characterize molecular motions and transformations within the crystal lattice. nih.goviastate.edu

Techniques like 2D ¹H Double-Quantum Magic-Angle Spinning (DQ-MAS) can reveal proton-proton proximities, which helps in understanding intermolecular interactions, such as hydrogen bonding in cocrystals. researchgate.netiucr.org For instance, in studies of pharmaceutical cocrystals, 2D ¹⁴N-¹H Heteronuclear Multiple-Quantum Coherence (HMQC) experiments have been used to probe the proximity of hydrogen and nitrogen atoms, which is crucial for identifying the supramolecular synthons that define the cocrystal structure. iastate.eduresearchgate.net

Furthermore, SSNMR is a powerful tool for studying molecular dynamics within crystalline solids. By combining experimental data with molecular dynamics (MD) simulations, a detailed picture of molecular behavior can be obtained. nih.gov For example, in the study of guest solvent molecules within cocrystal solvates, traditional analysis of ²H SSNMR data can be misleading. However, by directly predicting NMR properties from MD simulation trajectories, the NMR data can be correctly interpreted in terms of combined jump-type and librational motions. nih.gov This approach can be extended to understand the dynamics of the isoamyl group or the p-tolyl moiety within a crystalline matrix of a derivative, providing information on conformational flexibility and phase transformations. acs.org

Chromatographic Techniques for Enantiomeric Excess Determination

The sulfur atom in sulfoxides, the oxidized derivatives of sulfides like this compound, is a stereogenic center. The resulting enantiomers can exhibit different biological activities, making their separation and the determination of enantiomeric excess (e.e.) critically important. Chromatographic techniques, particularly chiral HPLC and GC, are the workhorses for these analyses.

Chiral High-Performance Liquid Chromatography (HPLC) for Sulfoxide (B87167) Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and quantification of sulfoxide enantiomers. au.dkias.ac.incuni.cz This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving sulfoxide enantiomers. au.dkresearchgate.net The separation mechanism often involves inclusion complexing, where the analyte fits into a chiral cavity of the CSP. sigmaaldrich.com The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like ethanol (B145695) or isopropanol, is crucial for achieving optimal separation. mdpi.com

For example, the enantiomers of various aryl alkyl sulfoxides have been successfully separated on columns like Chiralpak AD-H, AS-H, and Chiralcel OD-H. mdpi.comucc.ie The elution order of the enantiomers can sometimes be reversed by changing the mobile phase composition or the type of CSP. mdpi.com The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. ias.ac.in This method has been validated for its accuracy and linearity in determining the enantiomeric purity of pharmaceutical compounds containing sulfoxide moieties. nih.gov

| Chiral Stationary Phase | Typical Mobile Phase | Application | Reference |

| Chiralpak® IA | Ethanol-Hexane (95:5) | Separation of omeprazole, pantoprazole, and lansoprazole (B1674482) enantiomers. au.dk | au.dk |

| Chiralpak AD-H | n-Hexane/Ethanol | Resolution of various sulfoxide enantiomers. mdpi.com | mdpi.com |

| Chiralcel OD-H | n-Hexane/Isopropanol | Enantioseparation of sulfoxide drugs. ucc.ie | ucc.ie |

| CHIRAL ART Amylose-SA | Acetonitrile | Separation of methyl p-tolyl sulfoxide enantiomers. nih.gov | nih.gov |

Gas Chromatography (GC) for Conversion Analysis

Gas Chromatography (GC) is a powerful analytical technique for monitoring the progress of chemical reactions, such as the oxidation of sulfides to sulfoxides. nih.govrsc.org By analyzing aliquots of a reaction mixture over time, the conversion of the starting material and the formation of the product can be quantified.

In the context of this compound, GC can be used to analyze its oxidation to the corresponding sulfoxide. A flame ionization detector (FID) is commonly used for this purpose. nih.gov For instance, in the analysis of the conversion of thioanisole (B89551) and methyl p-tolyl sulfide to their sulfoxides, a capillary column packed with a chiral selector (γ-cyclodextrin trifluoroacetyl) was used, which also allowed for the separation of the sulfoxide enantiomers. nih.gov

GC analysis is also employed to study the kinetics of sulfide oxidation. acs.org The changes in the concentration of the sulfide over the course of the reaction can be measured, allowing for the determination of the reaction order and rate constants. acs.org Furthermore, GC coupled with mass spectrometry (GC-MS) can be used to identify reaction byproducts and to confirm the structure of the desired product. tandfonline.comnih.gov In some cases, derivatization may be necessary to increase the volatility of the analytes for GC analysis. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used to study compounds containing chromophores, which absorb light in the UV and visible regions of the electromagnetic spectrum. For sulfides and their derivatives, UV-Vis spectroscopy is particularly useful for monitoring photochemical reactions and for studying the kinetics of oxidation reactions. rsc.orgumd.edu

Aliphatic sulfides, like this compound, exhibit characteristic UV absorption bands. acs.org The oxidation of a sulfide to a sulfoxide and then to a sulfone leads to changes in the UV-Vis spectrum, which can be monitored to follow the progress of the reaction. researchgate.net For example, the oxidation of methyl 4-nitrophenyl sulfide by dimethyldioxirane (B1199080) has been followed by UV-Vis spectroscopy by monitoring the decay of the substrate's absorption. rsc.org This allows for the determination of the reaction kinetics, which were found to be second-order under the studied conditions. rsc.org

UV-Vis spectroscopy is also instrumental in studying the photochemical properties of sulfides. researchgate.netmdpi.com The absorption of UV or visible light can promote a sulfide to an excited state, which can then undergo various photochemical reactions. By measuring the changes in the UV-Vis absorption spectrum upon irradiation, the photochemical stability and reaction pathways can be investigated. researchgate.netmdpi.com In some cases, evidence for the formation of intermediates, such as polysulfides during sulfide oxidation, can be obtained from UV absorption measurements. umd.edu

| Analytical Application | Observation | Significance | Reference |

| Kinetic Study of Sulfide Oxidation | Decay of the sulfide's UV absorption over time. rsc.org | Allows for the determination of reaction order and rate constants. rsc.org | rsc.org |

| Photochemical Stability | Changes in the UV-Vis spectrum upon irradiation. researchgate.net | Provides information on the compound's stability to light and potential photochemical reactions. researchgate.net | researchgate.net |

| Detection of Intermediates | Appearance of new absorption bands during a reaction. umd.edu | Can provide evidence for the formation of transient species, such as polysulfides. umd.edu | umd.edu |

Quantitative Studies of Photoabsorption and Photolysis

The interaction of ultraviolet (UV) light with alkyl aryl sulfides, such as this compound, initiates critical photochemical processes, primarily centered around the cleavage of the carbon-sulfur (C–S) bond. Quantitative studies of photoabsorption and photolysis are essential for determining the efficiency and pathways of these reactions.

While specific photoabsorption spectra for this compound are not extensively documented in readily available literature, data from analogous compounds like methyl p-tolyl sulfoxide show a strong absorption band around 245 nm. researchgate.net The photochemistry of alkyl aryl sulfides typically begins with the homolytic cleavage of the C-S bond upon UV irradiation, forming alkyl and thiyl radical pairs. acs.orgresearchgate.net The efficiency of this bond-breaking event is measured by the quantum yield (Φ), which denotes the fraction of absorbed photons that result in a chemical transformation.

Research on various alkyl aryl sulfides demonstrates that the quantum yield of photolysis is significantly influenced by the structure of the alkyl group. acs.orgiastate.edu The general trend for the quantum yield of conversion follows the sequence: benzyl (B1604629) > tertiary alkyl > secondary alkyl > primary alkyl > aryl. acs.orgiastate.edu Given that the isoamyl group is a primary alkyl, its photolysis quantum yield would be expected to be lower than that of sulfides containing tertiary or benzyl groups. The surrounding solvent medium also plays a role in the reaction's efficiency. Following the initial C-S bond cleavage, the resulting radicals can undergo several reactions, including coupling, disproportionation, or hydrogen abstraction from the solvent. researchgate.net For instance, irradiation of alkyl and benzyl ethyl sulfides leads to efficient homolytic cleavage with quantum yields (Φr) ranging from 0.27 to 0.90, where the resulting thiyl radicals primarily couple. researchgate.net

Table 1: Quantum Yield for Conversion of Various Alkyl Aryl Sulfoxides

| Alkyl Group Reactivity | Quantum Yield Trend |

|---|---|

| Benzyl | Highest |

| Tertiary alkyl | High |

| Secondary alkyl | Moderate |

| Primary alkyl | Lower |

| Aryl | Lowest |

This table illustrates the general trend in the quantum yield of conversion for alkyl aryl sulfoxides upon photolysis, which is dependent on the stability of the resulting alkyl radical. Data derived from studies on a series of alkyl aryl sulfoxides. acs.orgiastate.edu

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry is a powerful analytical technique for identifying the products of photochemical reactions and elucidating the underlying mechanistic pathways. For this compound, mass spectrometry can be used to analyze the complex mixture of products resulting from its photolysis, thereby providing evidence for the proposed radical intermediates.

The primary photolytic pathway involves the cleavage of the C-S bond, which would generate p-tolylthiyl and isoamyl radicals. Mass spectrometry can identify the products formed from the subsequent reactions of these radicals. For example, the detection of di-p-tolyl disulfide in the product mixture would serve as strong evidence for the formation and subsequent coupling of p-tolylthiyl radicals. rsc.org

Electron impact (EI) mass spectrometry is particularly useful for structural elucidation through fragmentation analysis. The fragmentation patterns of alkyl aryl sulfides are well-characterized. nih.govscribd.com The most common fragmentation process is α-cleavage, involving the breaking of the bond between the sulfur atom and the alkyl or aryl group. nih.govscribd.com For this compound (molecular weight 194.11 g/mol ), this would lead to characteristic fragment ions. uni.lu The fragmentation is expected to favor the formation of the most stable carbocations and resonance-stabilized ions. slideshare.net

Key predicted fragments in the mass spectrum of this compound would include the molecular ion (M+), as well as ions corresponding to the loss of the isoamyl group or the tolyl group. The base peak in the mass spectrum of a related compound, isopropyl m-tolyl sulfide, is observed at m/z 124, corresponding to the tolylthio cation. nih.gov A similar prominent peak would be anticipated for this compound.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Description | Predicted m/z |

|---|---|

| Molecular Ion [M]⁺ | 194 |

| [M+H]⁺ (protonated molecule) | 195 |

| [M-C₅H₁₁]⁺ (loss of isoamyl radical) / p-Tolylthio Cation | 123 |

| [C₅H₁₁]⁺ (isoamyl cation) | 71 |

| [C₇H₇]⁺ (tropylium ion from tolyl group) | 91 |

This table presents the predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments expected from the analysis of this compound by mass spectrometry, based on its chemical structure and established fragmentation patterns for related sulfides. uni.lunih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl p-tolyl sulfoxide |

| Benzyl ethyl sulfide |

| Di-p-tolyl disulfide |

Future Research Directions and Emerging Trends in Organosulfur Chemistry

Development of New Catalytic Systems for Sustainable Thioether Chemistry

The synthesis of thioethers is a cornerstone of organosulfur chemistry, and future research is heavily focused on developing greener and more sustainable catalytic methods. acsgcipr.org Traditional methods for creating aryl thioethers often rely on palladium catalysis or harsh Ullman-type coupling conditions. acsgcipr.org The drive towards sustainability is pushing for the development of catalytic systems that utilize more abundant and less toxic base metals such as copper, nickel, and iron. acsgcipr.org Another key trend is the move away from organohalogen intermediates by employing strategies like C-H activation and decarboxylative coupling. acsgcipr.org

Future efforts in the synthesis of isoamyl p-tolyl sulfide (B99878) could pivot towards these sustainable practices. Research could focus on developing iron- or copper-catalyzed cross-coupling reactions to form the crucial carbon-sulfur bond, which would be more environmentally friendly than using precious metal catalysts. researchgate.net The use of "thiol-free" sulfur sources, such as thiosulfonates or N-thiophthalimides, in nickel-catalyzed reductive coupling reactions represents another promising avenue, as it avoids the use of volatile and malodorous thiols. researchgate.net Photocatalysis and electrocatalysis are also emerging as powerful tools for mild and efficient C-S bond formation, offering green alternatives to conventional methods. nus.edu.sgbohrium.com The application of these advanced catalytic systems to the synthesis of isoamyl p-tolyl sulfide would not only enhance the sustainability of its production but also broaden the scope for creating structurally diverse analogues.

Table 1: Comparison of Catalytic Systems for Thioether Synthesis

| Catalyst Type | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Metal | Palladium, Copper (often under harsh conditions) | Iron, Nickel, Cobalt, Copper (with advanced ligands) acsgcipr.orgresearchgate.net |

| Reaction Type | Buchwald-Hartwig, Ullman coupling acsgcipr.org | C-H activation, Decarboxylative coupling, Reductive cross-coupling acsgcipr.orgresearchgate.net |

| Energy Source | Thermal heating (often high temperatures) thieme-connect.de | Visible light (Photocatalysis), Electricity (Electrocatalysis) nus.edu.sgbohrium.com |

| Sustainability | Lower (precious metals, harsh conditions) | Higher (earth-abundant metals, milder conditions) |

Exploration of Novel Reactivity Patterns for this compound Derivatives

Beyond synthesis, the exploration of new ways to chemically transform thioethers is a vibrant area of research. While the oxidation of thioethers to sulfoxides and sulfones is a well-established reaction, future studies will likely delve into more complex and selective transformations of compounds like this compound. masterorganicchemistry.com

A significant emerging trend is the desulfurative functionalization of organosulfur compounds. nih.gov For instance, recent research has demonstrated the catalyst-free electrochemical desulfurative carboxylation of certain thioethers using carbon dioxide, transforming a C-S bond into a C-C bond and a carboxylic acid. nih.gov Applying such methodologies to this compound could open pathways to novel carboxylic acid derivatives. The reactivity of the C-S bond in thioethers is increasingly being harnessed in transition metal catalysis, where the sulfur atom can act as a directing group or participate directly in catalytic cycles. researchgate.net

Future investigations could systematically explore the reactivity of this compound derivatives. This includes:

Selective C-H functionalization: Activating and functionalizing the C-H bonds on either the p-tolyl ring or the isoamyl group to introduce new functional moieties.

Controlled Oxidation: Developing methods for the selective oxidation of the sulfide to either the sulfoxide (B87167) or the sulfone, as these higher oxidation state compounds have distinct chemical properties and potential applications. masterorganicchemistry.com

C-S Bond Cleavage/Functionalization: Investigating transition-metal-catalyzed reactions that proceed via the cleavage of the C-S bond, allowing the p-tolylthio group or the isoamyl group to be transferred to other molecules.

Integration of Machine Learning and AI in Predicting Thioether Reactivity and Designing New Syntheses

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even propose novel synthetic routes, significantly accelerating the pace of discovery. nih.goviscientific.org For organosulfur chemistry, AI can help overcome challenges such as predicting the regioselectivity and chemoselectivity of reactions involving multifunctional molecules. mit.edu

In the context of this compound, ML models could be developed to:

Predict Reaction Yields: By training on existing reaction data, algorithms can predict the yield of a given synthesis of this compound under various conditions, saving time and resources. chemrxiv.org

Optimize Reaction Conditions: AI can efficiently explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature) to identify the optimal conditions for synthesizing or functionalizing this compound. technologynetworks.commdpi.com

Discover New Reactions: Machine learning can identify novel reactivity patterns and propose new reactions for thioethers that have not yet been explored experimentally. researchgate.net

Design Novel Syntheses: Computer-aided synthesis planning (CASP) tools, powered by AI, can devise efficient multi-step synthetic routes to complex derivatives of this compound. mdpi.com

For example, a machine learning model could be trained on a database of C-S cross-coupling reactions to predict the best catalyst and ligand combination for synthesizing this compound with a specific, previously untested substrate. nih.gov This predictive power allows researchers to prioritize experiments that are most likely to succeed.

Expansion of Thioether Applications in Advanced Functional Materials

Organosulfur compounds, including thioethers, are increasingly recognized for their potential in the development of advanced functional materials. bohrium.com The unique electronic and coordination properties of the sulfur atom make them valuable components in polymers, metal-organic frameworks (MOFs), and biomaterials. rsc.orgrsc.org

Future research could explore the incorporation of this compound and its derivatives as building blocks for new materials:

Functional Polymers: The thioether linkage can be incorporated into polymer backbones or as a pendant group. Thioether-containing polymers have applications as responsive materials, where the sulfide can be oxidized to change the polymer's properties, such as its hydrophilicity. rsc.orgacs.org this compound could be functionalized with polymerizable groups to create monomers for such materials.

Metal-Organic Frameworks (MOFs): Thioether groups within organic linkers can be used to construct MOFs. rsc.org These materials possess high surface areas and tunable porosity, making them suitable for applications in catalysis, gas storage, and sensing. The sulfur atom in the thioether can act as a soft donor site for coordination to metal ions, potentially leading to MOFs with unique catalytic or adsorptive properties. rsc.org

Biomaterials: Peptides containing thioether groups (like in the amino acid methionine) are used to create stimuli-responsive biomaterials. acs.org The oxidation of the thioether to a more hydrophilic sulfoxide can trigger changes in the material's structure, such as the disassembly of a nanoparticle, which can be used for drug delivery applications. acs.org While not directly a peptide, the fundamental chemistry of this compound could inspire the design of small-molecule-based responsive systems.

The combination of a polarizable sulfur atom, a rigid aromatic group (p-tolyl), and a flexible aliphatic chain (isoamyl) in this compound makes it an intriguing candidate for a molecular building block in materials science.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing isoamyl p-tolyl sulfide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution between isoamyl thiol and p-tolyl halides (e.g., p-tolyl bromide) under basic conditions. Optimization involves controlling reaction temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Characterization via GC-MS and H/C NMR ensures purity, with integration ratios confirming substituent positions .

Q. How can researchers characterize this compound and distinguish it from structurally similar sulfides (e.g., methyl p-tolyl sulfide)?

- Methodological Answer : Key techniques include:

- Mass Spectrometry : Identification of molecular ion peaks (e.g., m/z 180 for this compound vs. 138 for methyl p-tolyl sulfide) .

- NMR Spectroscopy : Differentiation via chemical shifts in the alkyl region (isoamyl’s branched CH/CH groups at δ 1.5–1.7 ppm) and aromatic protons (p-tolyl’s singlet at δ 7.1–7.3 ppm) .

- HPLC : Retention time comparison against known sulfide standards .

Q. What catalytic systems are effective for the oxidation of this compound to its sulfoxide, and how do solvent choices impact reaction efficiency?

- Methodological Answer : Pt-based catalysts (e.g., Pt1@oSWNT) in aqueous media under UV light (385 nm) achieve >90% oxidation in 6 hours, with water as a green solvent minimizing byproducts . Alternatively, flavin-containing monooxygenases (FMOs) like HdFMO with NADPH cofactors yield stereoselective sulfoxides, though activity varies with substrate bulkiness .

Advanced Research Questions

Q. Why do heterogeneous catalysts (e.g., Pt1@oSWNT) outperform homogeneous systems in sulfide oxidation, and how can recyclability be quantified?

- Methodological Answer : Encapsulated Pt in single-walled carbon nanotubes (SWNTs) prevents metal leaching, enabling >5 reuse cycles with <5% activity loss. Recyclability is quantified via ICP-OES (Pt retention) and kinetic assays comparing initial vs. post-reuse turnover frequencies (TOF). Homogeneous catalysts (e.g., Pt complexes) degrade due to aggregation, as shown by activity drops after the second substrate addition .

Q. What drives stereoselectivity in enzymatic sulfoxidation of this compound, and how can enantiomeric excess (ee) be modulated?

- Methodological Answer : Human FMO3 exhibits substrate-dependent stereoselectivity, favoring (R)-sulfoxide formation for bulky sulfides. Mutagenesis studies (e.g., FMO3-T201C) can enhance ee by altering active-site steric constraints. Chiral HPLC or polarimetry quantifies ee, with reaction pH (optimal pH 8.5–9.5) and cofactor regeneration systems (e.g., PTDH/NADPH) critical for maintaining enzyme activity .

Q. How do kinetic and mechanistic studies resolve contradictions in sulfide oxidation pathways (e.g., radical vs. polar mechanisms)?

- Methodological Answer : Radical mechanisms are ruled out via kinetic isotope effect (KIE) studies and EPR spectroscopy (absence of thiyl radical signals). Polar mechanisms are supported by linear free-energy relationships (LFERs) and Hammett plots for substituted aryl sulfides. For this compound, first-order dependence on catalyst concentration (observed via rate constant ) confirms a non-radical, donor-acceptor complex pathway .

Q. What computational methods predict the reactivity of this compound in novel catalytic systems, and how do steric effects influence transition states?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G**) model transition states, revealing steric hindrance from isoamyl’s branched chain increases activation energy by 10–15 kJ/mol compared to linear analogs. Molecular docking simulations (AutoDock Vina) predict substrate orientation in enzyme active sites, guiding rational design of chiral catalysts .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported catalytic efficiencies for sulfide oxidation across studies?

- Methodological Answer : Variations arise from differences in:

- Light Sources : Wavelength (e.g., 385 vs. 450 nm) impacts Pt catalyst excitation .

- Substrate Purity : Trace moisture or oxygen in solvents alters radical chain reactions .

- Analytical Methods : HPLC vs. GC quantification may yield divergent yields due to detector sensitivity . Standardized protocols (e.g., ISO 17025) and inter-lab validation are recommended.

Experimental Design Considerations

Q. What controls are essential when designing comparative studies between this compound and its analogs (e.g., methyl p-tolyl sulfide)?

- Methodological Answer : Include:

- Negative Controls : Reactions without catalyst/light/enzyme to assess autoxidation.

- Internal Standards : Deuterated sulfides (e.g., d-methyl p-tolyl sulfide) for GC-MS normalization.

- Environmental Controls : Rigorous degassing (for anaerobic conditions) or controlled O flow rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.